molecular formula C8H11N5 B13988650 Hydrazinecarboximidamide, 2-[(4-aminophenyl)methylene]- CAS No. 89481-41-4

Hydrazinecarboximidamide, 2-[(4-aminophenyl)methylene]-

Cat. No.: B13988650
CAS No.: 89481-41-4
M. Wt: 177.21 g/mol
InChI Key: QFXOKWKALRAJEF-UHFFFAOYSA-N
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Description

Hydrazinecarboximidamide, 2-[(4-aminophenyl)methylene]- is a chemical compound with the molecular formula C8H11N5. It is known for its unique structure, which includes a hydrazinecarboximidamide group attached to a phenyl ring substituted with an amino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydrazinecarboximidamide, 2-[(4-aminophenyl)methylene]- typically involves the reaction of hydrazinecarboximidamide with 4-aminobenzaldehyde under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then isolated by filtration and purified through recrystallization .

Industrial Production Methods

In an industrial setting, the production of Hydrazinecarboximidamide, 2-[(4-aminophenyl)methylene]- follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and advanced purification techniques such as column chromatography may be employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Hydrazinecarboximidamide, 2-[(4-aminophenyl)methylene]- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Hydrazinecarboximidamide, 2-[(4-aminophenyl)methylene]- has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Hydrazinecarboximidamide, 2-[(4-aminophenyl)methylene]- involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit certain enzymes by binding to their active sites, thereby disrupting their normal function. The compound’s structure allows it to form stable complexes with metal ions, which can further influence its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • Hydrazinecarboximidamide, 2-[(4-methylphenyl)methylene]-
  • Hydrazinecarboximidamide, 2-[(4-chlorophenyl)methylene]-
  • Hydrazinecarboximidamide, 2-[(4-nitrophenyl)methylene]-

Uniqueness

Hydrazinecarboximidamide, 2-[(4-aminophenyl)methylene]- is unique due to the presence of the amino group on the phenyl ring, which imparts distinct chemical and biological properties. This functional group allows for specific interactions with biological targets and enhances the compound’s reactivity in various chemical reactions .

Properties

CAS No.

89481-41-4

Molecular Formula

C8H11N5

Molecular Weight

177.21 g/mol

IUPAC Name

2-[(4-aminophenyl)methylideneamino]guanidine

InChI

InChI=1S/C8H11N5/c9-7-3-1-6(2-4-7)5-12-13-8(10)11/h1-5H,9H2,(H4,10,11,13)

InChI Key

QFXOKWKALRAJEF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=NN=C(N)N)N

Origin of Product

United States

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